Cas no 1622843-04-2 (4-Amino-2-fluoro-6-(trifluoromethyl)pyridine)

4-Amino-2-fluoro-6-(trifluoromethyl)pyridine structure
1622843-04-2 structure
商品名:4-Amino-2-fluoro-6-(trifluoromethyl)pyridine
CAS番号:1622843-04-2
MF:C6H4F4N2
メガワット:180.102974891663
CID:4899526

4-Amino-2-fluoro-6-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 4-Amino-2-fluoro-6-(trifluoromethyl)pyridine
    • インチ: 1S/C6H4F4N2/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H,(H2,11,12)
    • InChIKey: ORROUVLQJVYKFV-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(C=C(N=1)F)N)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 158
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 38.9

4-Amino-2-fluoro-6-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029015071-250mg
4-Amino-2-fluoro-6-(trifluoromethyl)pyridine
1622843-04-2 95%
250mg
931.00 USD 2021-06-08
Alichem
A029015071-1g
4-Amino-2-fluoro-6-(trifluoromethyl)pyridine
1622843-04-2 95%
1g
3,126.60 USD 2021-06-08

4-Amino-2-fluoro-6-(trifluoromethyl)pyridine 関連文献

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4-Amino-2-fluoro-6-(trifluoromethyl)pyridineに関する追加情報

4-Amino-2-fluoro-6-(trifluoromethyl)pyridine (CAS No. 1622843-04-2): A Key Intermediate in Modern Pharmaceutical Research

4-Amino-2-fluoro-6-(trifluoromethyl)pyridine, identified by its CAS number 1622843-04-2, is a highly valuable intermediate in the realm of pharmaceutical chemistry. This compound, featuring a pyridine core substituted with an amino group, a fluoro atom, and a trifluoromethyl group, has garnered significant attention due to its versatile applications in drug discovery and development. The unique structural attributes of this molecule contribute to its reactivity and functionality, making it a cornerstone in the synthesis of various bioactive molecules.

The< strong>pyridine scaffold is ubiquitous in medicinal chemistry, owing to its ability to mimic the nitrogenous bases found in nucleic acids and its capacity to form hydrogen bonds. The presence of an amino group (-NH₂) at the 4-position enhances the compound's nucleophilicity, facilitating further functionalization through reactions such as condensation, coupling, and acylation. Additionally, the fluorine atom at the 2-position introduces electronic and steric effects that can modulate the compound's pharmacokinetic properties, including solubility and metabolic stability.

The< strong>trifluoromethyl group (-CF₃) is another critical feature of this compound. This substituent is renowned for its ability to improve lipophilicity, binding affinity, and metabolic resistance in drug candidates. The electron-withdrawing nature of the trifluoromethyl group also enhances the electrophilicity of adjacent carbon centers, making it susceptible to nucleophilic attack. These characteristics make 4-amino-2-fluoro-6-(trifluoromethyl)pyridine an excellent building block for constructing complex pharmacophores.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. Among these, central nervous system (CNS) disorders have been a particular area of interest. The< strong>pyridine derivatives have shown promise in this domain due to their ability to cross the blood-brain barrier and interact with neurotransmitter receptors. Specifically, compounds containing fluorinated pyridine moieties have demonstrated enhanced potency and selectivity in preclinical studies.

One notable application of 4-amino-2-fluoro-6-(trifluoromethyl)pyridine is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are implicated in numerous diseases, including cancer. By incorporating this intermediate into drug candidates, researchers can design molecules that selectively inhibit aberrant kinase activity. The amino group provides a handle for further derivatization into potent kinase inhibitors, while the fluoro and trifluoromethyl groups enhance binding affinity and metabolic stability.

The< strong>fluoro substituent has been extensively studied for its impact on drug-like properties. Fluorine atoms can influence molecular interactions with biological targets by altering electronic distributions and steric hindrance. For instance, fluorine atoms can increase metabolic stability by preventing oxidative degradation by cytochrome P450 enzymes. Furthermore, fluorinated compounds often exhibit improved oral bioavailability due to their enhanced lipophilicity.

The< strong>trifluoromethyl group's influence on pharmacokinetics cannot be overstated. This moiety has been incorporated into countless drug candidates due to its ability to prolong half-life and enhance target engagement. In particular, trifluoromethyl groups have been shown to improve binding affinity by increasing lipophilicity and reducing polar surface area. These properties make 4-amino-2-fluoro-6-(trifluoromethyl)pyridine an indispensable tool in medicinal chemistry.

In conclusion, 4-amino-2-fluoro-6-(trifluoromethyl)pyridine (CAS No. 1622843-04-2) is a multifaceted intermediate with significant potential in pharmaceutical research. Its unique structural features enable diverse functionalization strategies, making it a valuable asset in the development of novel therapeutics. As research continues to uncover new applications for fluorinated pyridines, compounds like this will undoubtedly play a pivotal role in shaping the future of drug discovery.

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